

2,7-Naphthyridine-3-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 2,7-Naphthyridine-3-carboxylic acid

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An In-Depth Technical Guide to **2,7-Naphthyridine-3-carboxylic acid**: Properties, Synthesis, and Applications

Introduction

The naphthyridine scaffold, a diazanaphthalene consisting of two fused pyridine rings, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone for the development of novel therapeutic agents. Among its six possible isomers, the 2,7-naphthyridine core has garnered significant attention for its role in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide provides a comprehensive overview of **2,7-Naphthyridine-3-carboxylic acid**, a key building block and parent compound in this chemical class. We will delve into its fundamental physicochemical properties, explore common synthetic and purification strategies, detail methods for its spectroscopic characterization, and discuss its applications in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important heterocyclic compound.

Physicochemical and Structural Properties

2,7-Naphthyridine-3-carboxylic acid is a solid organic compound whose core structure is a planar, aromatic bicyclic system. The presence of the carboxylic acid group at the 3-position is crucial, as it provides a handle for further chemical modification and can act as a key binding motif in interactions with biological targets, such as the active sites of enzymes.[1]

Key Data Summary

The fundamental properties of **2,7-Naphthyridine-3-carboxylic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[4][5][6]
Molecular Weight	174.16 g/mol	[4][5][6][7]
CAS Number	250674-48-7	[4][5][6]
IUPAC Name	2,7-naphthyridine-3-carboxylic acid	[4]
Appearance	Solid (typically off-white to yellow powder)	General Knowledge
Purity	Typically >95%	[4][6]
Storage	Sealed in a dry environment, often at 2-8°C	[5][7]
SMILES	C1=CN=CC2=CN=C(C=C21)C (=O)O	[4]
InChI Key	REGNBBZZTQVCJU- UHFFFAOYSA-N	[4]

Synthesis and Purification

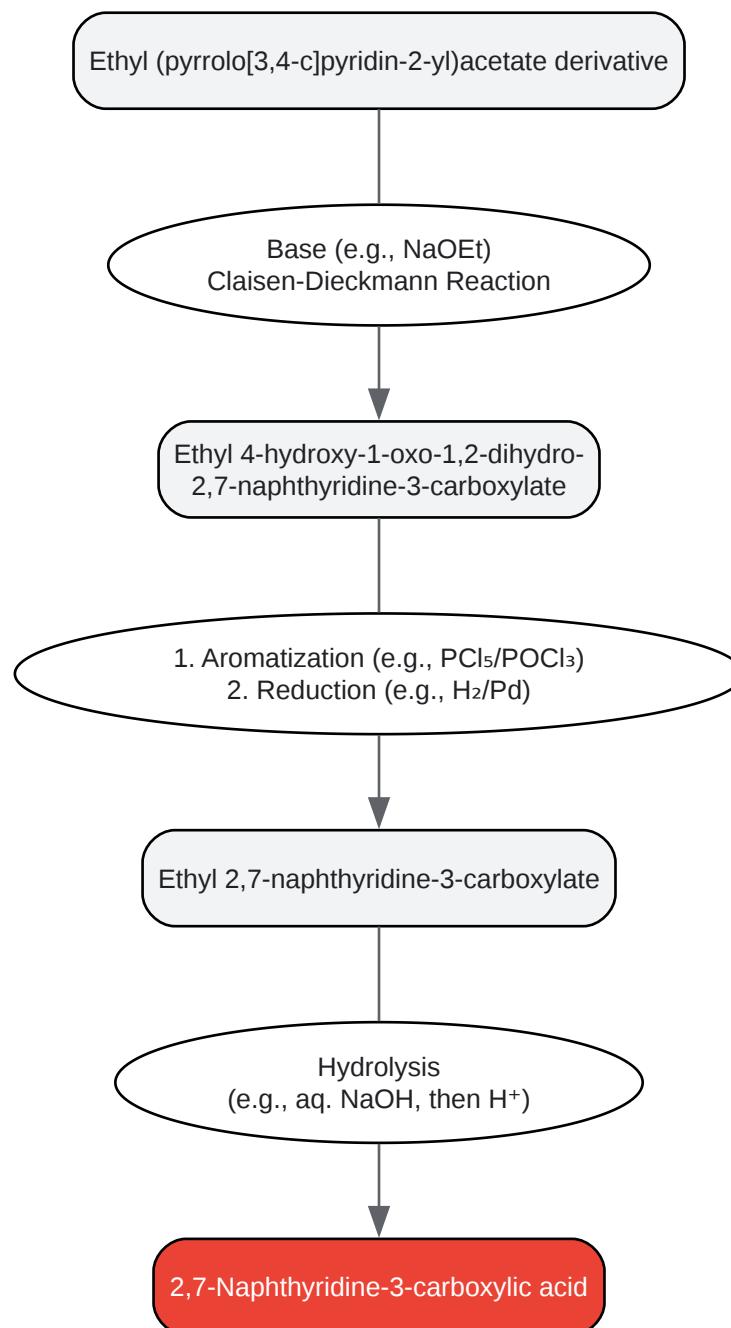
The synthesis of the 2,7-naphthyridine ring system can be challenging. However, established routes often involve the construction of a substituted pyridine ring onto a pre-existing pyridine precursor. One common strategy involves the rearrangement of pyrrolo[3,4-c]pyridine

derivatives.^[8] The following sections outline a generalized synthetic approach and a standard purification protocol.

Synthetic Workflow

The synthesis often begins with a suitable pyridine derivative, which is elaborated to form the second fused ring. A key step can be an intramolecular condensation reaction, such as a Claisen-Dieckmann cyclization, to form the dihydronaphthyridine core, which is subsequently aromatized and hydrolyzed to yield the target carboxylic acid.^[8]

Causality Note: The choice of a base like sodium ethoxide in the Claisen-Dieckmann reaction is critical. It must be strong enough to deprotonate the α -carbon to initiate the cyclization but must also match the ester's alcohol group (e.g., ethoxide for an ethyl ester) to prevent transesterification, which would result in a mixture of products.



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Caption: Generalized synthetic workflow for **2,7-Naphthyridine-3-carboxylic acid**.

Experimental Protocol: Saponification of Ethyl 2,7-naphthyridine-3-carboxylate

This protocol describes the final hydrolysis step, a common and reliable method to obtain the carboxylic acid from its corresponding ester.

- **Dissolution:** Dissolve Ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- **Base Addition:** Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the reaction mixture.
- **Reaction Monitoring:** Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and carefully acidify it by dropwise addition of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 3-4. A precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Purification:** Wash the collected solid with cold water to remove residual salts, followed by a cold non-polar solvent like diethyl ether to remove organic impurities. Dry the product under vacuum to yield **2,7-Naphthyridine-3-carboxylic acid**.

Self-Validation Note: The purity of the final product should be rigorously assessed using the spectroscopic methods described in the next section, as well as by measuring its melting point. The presence of a sharp melting point is a good indicator of high purity.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized **2,7-Naphthyridine-3-carboxylic acid** is a critical step. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will appear as a broad singlet far downfield (>12 ppm), which is exchangeable with D₂O.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 165-180 ppm region.[9][10] The remaining eight carbons of the aromatic rings will resonate between approximately 115 and 155 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11]
 - A very broad O-H stretching band from the carboxylic acid will be observed from ~2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.[11]
 - A sharp and strong C=O stretching absorption from the carbonyl group will be present around 1700-1730 cm⁻¹.[9]
 - C-O stretching and O-H bending vibrations will appear in the 1200-1440 cm⁻¹ region.
- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 174.04) should be observable. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (-OH, M-17) or a carboxyl group (-COOH, M-45).[9][12]

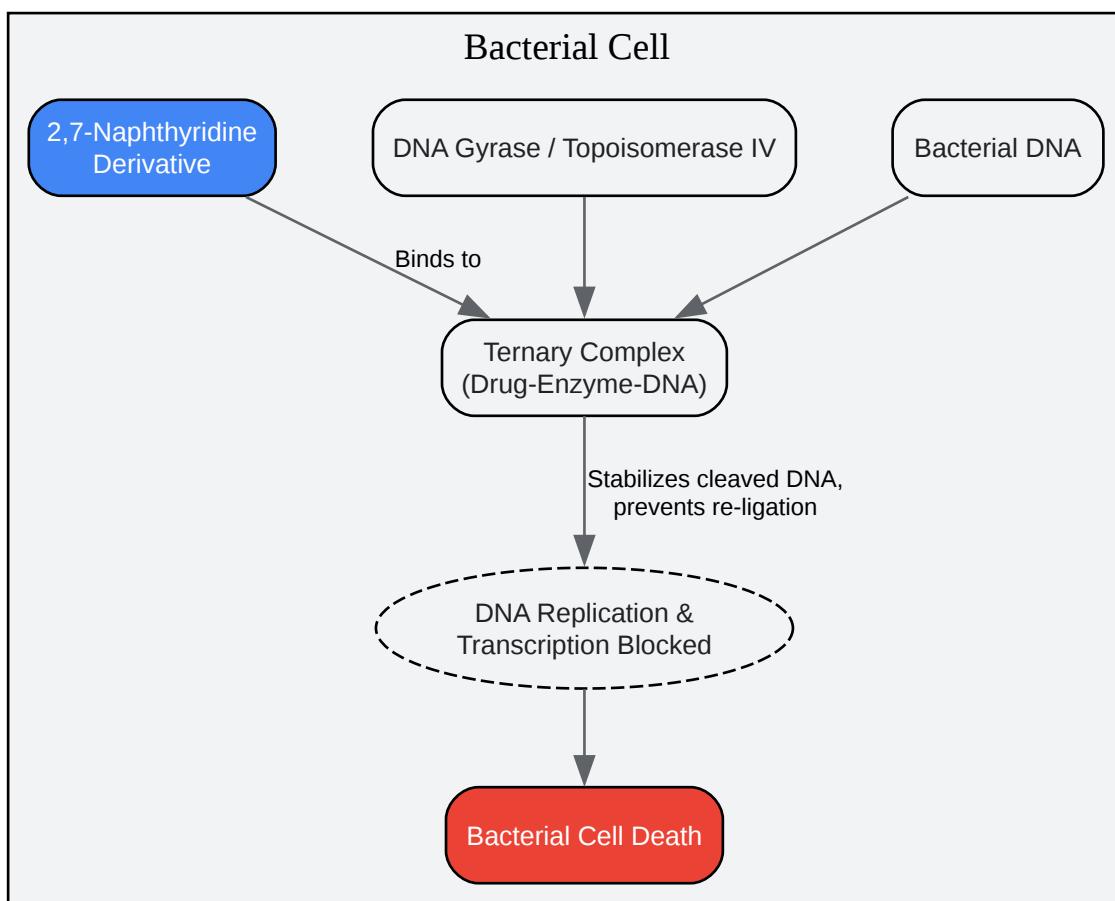
Applications in Drug Development

The 2,7-naphthyridine scaffold is a bioisostere of quinolone and is structurally related to nalidixic acid, one of the first synthetic antibacterial agents.[1][13] This has made **2,7-naphthyridine-3-carboxylic acid** and its derivatives attractive candidates for developing new drugs, particularly in the antimicrobial and anticancer fields.

Antimicrobial Agents

Derivatives of 2,7-naphthyridine have demonstrated potent and selective antimicrobial activity, particularly against Gram-positive bacteria like *Staphylococcus aureus*.[1][2]

Mechanism of Action: The primary mechanism for many related antibacterial compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the naphthyridine derivatives stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. The carboxylic acid at the 3-position is often crucial for chelating with a magnesium ion in the enzyme's active site and interacting with key amino acid residues.



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Caption: Inhibition of bacterial DNA gyrase by 2,7-naphthyridine derivatives.

Anticancer Agents

In addition to their antimicrobial effects, various 2,7-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines.[3][8]

[14] Some of these compounds have been found to act as potent antimitotic agents or as inhibitors of human topoisomerase II, an enzyme that is structurally related to bacterial gyrase and is a validated target for cancer chemotherapy.[3] The ability to functionalize the **2,7-Naphthyridine-3-carboxylic acid** core allows for the fine-tuning of activity and selectivity towards cancer cells.

Conclusion

2,7-Naphthyridine-3-carboxylic acid is more than just a chemical compound; it is a versatile and powerful scaffold in the field of medicinal chemistry. With a molecular weight of 174.16 g/mol, its structure provides an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Its derivatives have shown considerable promise as targeted antibacterial agents that can spare normal microbiota and as potent anticancer compounds. A thorough understanding of its synthesis, characterization, and biological mechanisms of action is essential for leveraging its full potential in the development of next-generation therapeutics.

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